5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile
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Overview
Description
5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a nitro group, a nicotinonitrile moiety, and a benzo[b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as sodium hydroxide and anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of protoporphyrinogen oxidase and other key enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N: This compound shares a similar benzo[b][1,4]oxazine ring system but differs in its functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a similar heterocyclic structure, known for its various pharmacological activities.
Uniqueness
5-Nitro-2-((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thio)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H8N4O4S |
---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
5-nitro-2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N4O4S/c15-5-8-3-9(18(20)21)6-16-14(8)23-10-1-2-12-11(4-10)17-13(19)7-22-12/h1-4,6H,7H2,(H,17,19) |
InChI Key |
SUEJLIFMNPBSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)SC3=C(C=C(C=N3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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